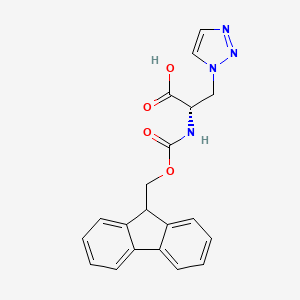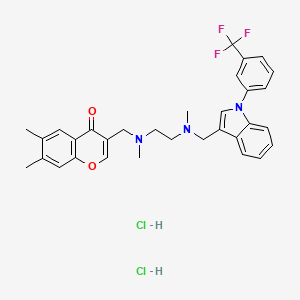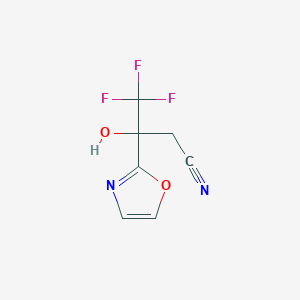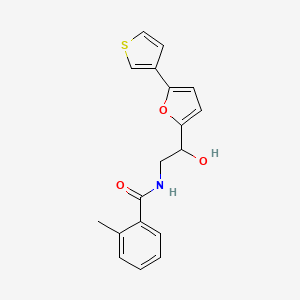![molecular formula C17H13ClF4N2O4 B2383818 methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate CAS No. 338966-53-3](/img/structure/B2383818.png)
methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C17H13ClF4N2O4 and its molecular weight is 420.74. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Amyloid Imaging in Alzheimer's Disease
Research on compounds with similar functionalities includes the development of amyloid imaging ligands for measuring amyloid in vivo in the brain of Alzheimer's disease patients. PET amyloid imaging techniques using radioligands such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others have been crucial in understanding the pathophysiological mechanisms of amyloid deposits. This technique enables early detection of Alzheimer's disease and is instrumental in evaluating new anti-amyloid therapies (Nordberg, 2007).
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP), which shares a structural resemblance in terms of the use of aromatic systems and the presence of functional groups for sensor applications, have been developed as chemosensors. These DFP-based compounds detect various analytes, including metal ions and neutral molecules, showcasing high selectivity and sensitivity. Such research underlines the significance of structurally complex compounds in developing sensitive and selective sensors for environmental and biomedical applications (Roy, 2021).
Synthesis of Fluorinated Compounds
The synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, illustrates the relevance of fluorinated compounds in pharmaceutical manufacturing. The efficient synthesis routes for such compounds highlight the importance of structural elements like fluorine and bromine, similar to those in the query compound, in drug synthesis and development (Qiu et al., 2009).
Phosphorylated Derivatives in Chemical and Biological Research
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, such as oxazoles, demonstrate the utility of phosphorylated compounds in chemical and biological studies. These compounds exhibit a range of activities, including insectoacaricidal and anti-blastic, underscoring the potential of compounds with phosphorylated derivatives for therapeutic applications (Abdurakhmanova et al., 2018).
Propiedades
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF4N2O4/c1-24(2)7-8(15(25)17(20,21)22)14-12(16(26)27-3)13(23-28-14)11-9(18)5-4-6-10(11)19/h4-7H,1-3H3/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOWIJBNOKYNGQ-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC)\C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2383739.png)
![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2383740.png)

![3-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2383742.png)


![5-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383745.png)
![2-[2-(tert-butyl)-4-bromophenoxy]-N-cyclopentylacetamide](/img/structure/B2383748.png)



![N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2383755.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2383758.png)